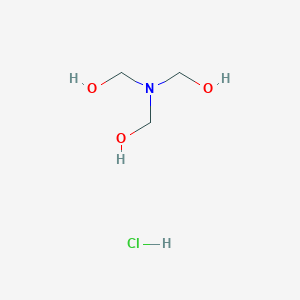
Nitrilotrimethanol--hydrogen chloride (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitrilotrimethanol–hydrogen chloride (1/1) is a chemical compound that combines nitrilotrimethanol with hydrogen chloride in a 1:1 ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nitrilotrimethanol–hydrogen chloride (1/1) can be synthesized through the reaction of nitrilotrimethanol with hydrogen chloride gas. The reaction typically occurs under controlled conditions, where nitrilotrimethanol is dissolved in an appropriate solvent, and hydrogen chloride gas is bubbled through the solution. The reaction is exothermic and should be conducted at low temperatures to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of nitrilotrimethanol–hydrogen chloride (1/1) involves large-scale reactors where nitrilotrimethanol is continuously fed into the reactor, and hydrogen chloride gas is introduced under controlled pressure and temperature conditions. The product is then purified through distillation or crystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Nitrilotrimethanol–hydrogen chloride (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The hydrogen chloride component can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other halide salts can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrilotrimethanol oxides, while reduction could produce nitrilotrimethanol derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Nitrilotrimethanol–hydrogen chloride (1/1) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which nitrilotrimethanol–hydrogen chloride (1/1) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrogen chloride component can facilitate protonation reactions, altering the activity of enzymes and other proteins. The nitrilotrimethanol moiety can interact with various biomolecules, potentially affecting cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitrilotriacetic acid: Similar in structure but contains carboxyl groups instead of hydroxyl groups.
Trimethylolpropane: Contains three hydroxyl groups but lacks the nitrile group.
Ethylenediaminetetraacetic acid (EDTA): A chelating agent with multiple carboxyl and amine groups.
Uniqueness
Nitrilotrimethanol–hydrogen chloride (1/1) is unique due to its combination of nitrile and hydroxyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biomolecules makes it a versatile compound in research and industry.
Eigenschaften
CAS-Nummer |
78063-42-0 |
|---|---|
Molekularformel |
C3H10ClNO3 |
Molekulargewicht |
143.57 g/mol |
IUPAC-Name |
[bis(hydroxymethyl)amino]methanol;hydrochloride |
InChI |
InChI=1S/C3H9NO3.ClH/c5-1-4(2-6)3-7;/h5-7H,1-3H2;1H |
InChI-Schlüssel |
RSSHUWHSFGCSHG-UHFFFAOYSA-N |
Kanonische SMILES |
C(N(CO)CO)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


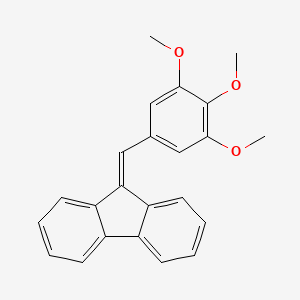
![Butyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate](/img/structure/B14450789.png)
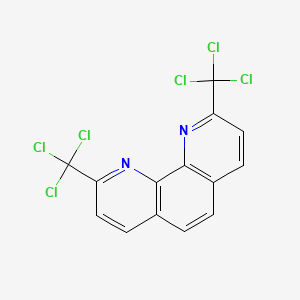
![1H-Indole-2,3-dione, 1-[2-(4-bromophenyl)-2-oxoethyl]-](/img/structure/B14450801.png)
![Diethyl methyl{4-[(1,3-thiazol-2-yl)oxy]phenyl}propanedioate](/img/structure/B14450808.png)


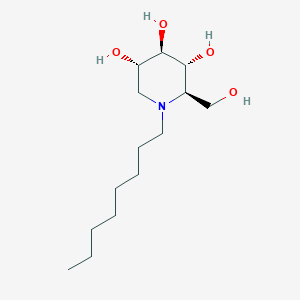
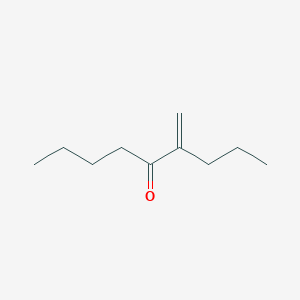
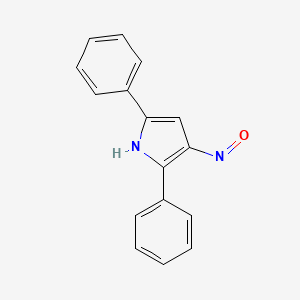
![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-ethyl-, methyl ester](/img/structure/B14450854.png)
![N-[3-(Triethoxysilyl)propyl]-L-prolinamide](/img/structure/B14450856.png)
![N-[[(E)-2-phenylethenyl]sulfonylamino]formamide](/img/structure/B14450859.png)

